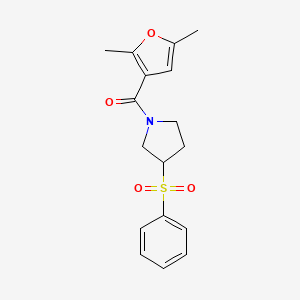

(2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Description

(2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a methanone derivative featuring a 2,5-dimethylfuran moiety linked to a pyrrolidine ring substituted with a phenylsulfonyl group. Synthesis likely involves coupling reactions between furan derivatives and functionalized pyrrolidines, as seen in analogous methanone preparations .

Properties

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-12-10-16(13(2)22-12)17(19)18-9-8-15(11-18)23(20,21)14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRQMKISWCGPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can be achieved through a multi-step process. One common method involves the following steps:

Formation of the furan ring: The furan ring can be synthesized by reacting methyl acrylate with carbon disulfide to form a dithioester, which is then reacted with methanol to produce 2,5-dimethylfuran.

Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized through a substitution reaction involving a suitable precursor, such as a boric acid ester intermediate.

Coupling of the two rings: The final step involves coupling the furan and pyrrolidine rings through a suitable coupling reaction, such as the Suzuki–Miyaura coupling.

Chemical Reactions Analysis

(2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the furan and pyrrolidine rings, using reagents such as halogens or nucleophiles.

Scientific Research Applications

(2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of viral replication or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Furan vs. Thiophene-Based Methanones

The replacement of furan with thiophene (as in 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) ) alters electronic and solubility properties. In contrast, the dimethylfuran group in the target compound may improve lipophilicity, favoring membrane permeability. However, furan’s lower aromaticity could reduce thermal stability compared to thiophene derivatives.

Pyrrolidine Sulfonyl Groups vs. Other Amine Substituents

The phenylsulfonyl group on pyrrolidine distinguishes this compound from analogs like (1,4-dihydroxy-3-phenyl-2-naphthalenyl)phenylmethanone . In contrast, hydroxylated naphthalenyl groups (as in ) may confer antioxidant properties but increase susceptibility to oxidation.

Methanones vs. Propenones

Compared to propenones (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone ), methanones lack α,β-unsaturation, reducing reactivity toward nucleophiles. This could improve stability under acidic or alkaline conditions, as seen in studies where propenones undergo structural changes in ethanol/DMSO . However, the absence of conjugated double bonds may limit UV-vis absorbance, affecting analytical detection.

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Synthetic Feasibility: The target compound’s synthesis may mirror methods for analogous methanones, such as coupling in 1,4-dioxane with triethylamine .

- Stability: Unlike propenones, methanones are less prone to structural changes under acidic/alkaline conditions , but furan’s susceptibility to ring-opening under strong acids remains a concern.

- Bioactivity: The phenylsulfonyl group may enhance binding to sulfonylurea receptors or proteases, as seen in sulfonamide-containing drugs.

Further experimental studies are required to validate solubility, toxicity, and bioactivity.

Biological Activity

(2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, identified by its CAS number 1706326-38-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with dimethyl groups and a pyrrolidine moiety linked to a phenylsulfonyl group. Its molecular formula is C17H19NO4S, with a molecular weight of approximately 333.4 g/mol . The structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds containing pyrrolidine and furan rings often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : Many pyrrole derivatives have been shown to inhibit specific enzymes involved in inflammatory pathways.

- Antioxidant Activity : The presence of furan rings can enhance the electron-donating ability of these compounds, contributing to their antioxidant capacity .

- Cytotoxic Effects : Studies on similar compounds reveal their ability to induce apoptosis in cancer cell lines through modulation of apoptotic pathways .

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays. Below is a summary table detailing these findings:

Case Studies

- Cytotoxicity in Cancer Models : A study investigating the cytotoxic effects of various pyrrole derivatives found that this compound exhibited significant cytotoxicity against HepG2 liver cancer cells. The mechanism was attributed to the induction of apoptosis via caspase activation pathways .

- Antioxidant Effects : In another study focusing on antioxidant properties, this compound demonstrated a notable ability to scavenge free radicals, which is crucial for mitigating oxidative stress in cellular environments. This suggests potential applications in treating oxidative stress-related diseases .

- Anti-inflammatory Properties : Research into the anti-inflammatory effects revealed that this compound effectively inhibited COX-2 activity, a key enzyme involved in the inflammatory response. This inhibition could lead to therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Q & A

Basic Question: What synthetic strategies are recommended for constructing the pyrrolidine-sulfonyl and dimethylfuran moieties in this compound?

Methodological Answer:

The synthesis of the pyrrolidine-sulfonyl moiety can be adapted from sulfoxidation protocols using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane, as demonstrated for similar sulfinyl derivatives . For the dimethylfuran group, [3,3]-sigmatropic rearrangement strategies under basic conditions (e.g., NaH/THF) are effective for stabilizing furan rings during coupling reactions . Purification via column chromatography (hexane:ethyl acetate gradients) is critical to isolate intermediates, with yields optimized by controlling reaction temperatures (e.g., 273 K for oxidation steps) .

Advanced Question: How can conflicting crystallographic data on analogous compounds inform the conformational analysis of this methanone derivative?

Methodological Answer:

X-ray diffraction studies on structurally related compounds, such as 2,5-dimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran, reveal that sulfonyl/pyrrolidine substituents induce torsional strain in the heterocyclic core . Conflicting data on bond angles (e.g., C–S–O vs. C–S–C) in sulfonyl-containing analogs suggest that steric effects from the phenyl group may dominate over electronic factors. Researchers should perform DFT calculations (e.g., B3LYP/6-31G*) to model preferred conformers and validate results against experimental crystallographic parameters .

Basic Question: Which spectroscopic techniques are most reliable for characterizing the methanone carbonyl group?

Methodological Answer:

FT-IR spectroscopy is essential for identifying the carbonyl stretch (~1685 cm⁻¹), though solvent polarity (e.g., DMSO vs. CH₂Cl₂) can shift absorption bands . Complementary ¹³C-NMR data should show a resonance near δ 186–190 ppm for the ketone carbon, as observed in structurally similar compounds like 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone . For ambiguous cases, X-ray crystallography provides definitive confirmation of the carbonyl geometry .

Advanced Question: How do electronic effects of the phenylsulfonyl group influence the reactivity of the pyrrolidine nitrogen?

Methodological Answer:

The electron-withdrawing sulfonyl group reduces the basicity of the pyrrolidine nitrogen, as evidenced by decreased pKa values in analogous sulfonamide systems. This electronic perturbation can hinder nucleophilic reactions at the nitrogen (e.g., alkylation) but enhances stability in acidic conditions. Researchers should compare reaction outcomes with non-sulfonylated pyrrolidine analogs to isolate electronic vs. steric contributions. Kinetic studies using HPLC-MS under varying pH conditions are recommended .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

While specific safety data for this compound are limited, protocols for structurally related methanones advise using PPE (gloves, goggles) and working in a fume hood due to potential respiratory irritancy . First-aid measures for accidental exposure include immediate rinsing with water and medical consultation, particularly for sulfonyl-containing compounds, which may exhibit delayed toxicity .

Advanced Question: How can researchers resolve discrepancies in reported yields for sulfonylation reactions of pyrrolidine derivatives?

Methodological Answer:

Yield variations (e.g., 69% vs. 73% in similar reactions) often stem from differences in oxidizing agents (mCPBA vs. H₂O₂/AcOH) or workup procedures . Systematic optimization should include:

- Catalyst screening : Transition-metal catalysts (e.g., RuCl₃) for selective sulfonylation.

- Solvent effects : Polar aprotic solvents (DMF, CH₃CN) improve sulfonyl group incorporation.

- Reaction monitoring : Use TLC (Rf = 0.44 in hexane:EtOAc 2:1) to track intermediate formation .

Basic Question: What computational tools are suitable for predicting the compound’s bioavailability?

Methodological Answer:

Tools like SwissADME or PreADMET can estimate logP (lipophilicity) and permeability, leveraging the compound’s molecular weight (~340 g/mol) and polar surface area (PSA). For accurate results, input the SMILES string generated from the IUPAC name and cross-validate with experimental HPLC logk values .

Advanced Question: What strategies mitigate side reactions during the coupling of dimethylfuran and pyrrolidine-sulfonyl fragments?

Methodological Answer:

Competitive side reactions (e.g., furan ring opening) are minimized by:

- Temperature control : Maintain ≤273 K during coupling to suppress thermal degradation.

- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield reactive hydroxyls in intermediates .

- Catalytic systems : Pd(OAc)₂/XPhos promotes selective cross-couplings without disrupting sulfonyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.